molecular formula C20H24N4O5S3 B2884000 4-[butyl(ethyl)sulfamoyl]-N-(6-sulfamoyl-1,3-benzothiazol-2-yl)benzamide CAS No. 683259-48-5

4-[butyl(ethyl)sulfamoyl]-N-(6-sulfamoyl-1,3-benzothiazol-2-yl)benzamide

Cat. No. B2884000
CAS RN: 683259-48-5
M. Wt: 496.62
InChI Key: WJBNXLQXTRNZMG-UHFFFAOYSA-N
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Description

4-[butyl(ethyl)sulfamoyl]-N-(6-sulfamoyl-1,3-benzothiazol-2-yl)benzamide is a chemical compound that has gained significant attention in scientific research in recent years. It is commonly referred to as BESB or Compound 25. This compound belongs to the class of sulfonamide-based inhibitors and has been found to possess potent inhibitory activity against several enzymes. In

Mechanism of Action

The mechanism of action of BESB involves the inhibition of the target enzyme's active site through the formation of a covalent bond between the sulfonamide group of BESB and the zinc ion present in the active site of the enzyme. This leads to the inhibition of the enzyme's catalytic activity, which ultimately results in the modulation of the biological process that the enzyme regulates.
Biochemical and Physiological Effects
BEBS has been found to exhibit various biochemical and physiological effects, depending on the target enzyme that it inhibits. For instance, the inhibition of carbonic anhydrases by BESB has been shown to result in the reduction of intraocular pressure, which is a critical parameter in the management of glaucoma. Similarly, the inhibition of histone deacetylases by BESB has been shown to result in the induction of apoptosis in cancer cells, leading to the inhibition of tumor growth.

Advantages and Limitations for Lab Experiments

One of the significant advantages of BESB is its high potency and selectivity towards its target enzymes. This makes it an ideal tool for studying the biological processes regulated by these enzymes. However, one of the significant limitations of BESB is its low solubility in aqueous solutions, which can limit its use in in vitro experiments.

Future Directions

The potential therapeutic applications of BESB in various diseases have been extensively studied. However, there is still a need for further research to optimize its pharmacological properties, such as solubility, stability, and bioavailability. Additionally, the identification of new target enzymes that can be modulated by BESB can open up new avenues for its therapeutic applications.
Conclusion
In conclusion, BESB is a potent sulfonamide-based inhibitor that has gained significant attention in scientific research for its potential therapeutic applications. Its synthesis method has been optimized to improve yield and purity, and its mechanism of action has been extensively studied. BESB has been found to exhibit various biochemical and physiological effects, and its advantages and limitations for lab experiments have been identified. Further research is needed to optimize its pharmacological properties and identify new target enzymes for its therapeutic applications.

Synthesis Methods

The synthesis of BESB involves a series of chemical reactions that require the use of various reagents and solvents. The first step involves the synthesis of 6-sulfamoyl-1,3-benzothiazole-2-amine, which is then reacted with butyl ethyl sulfonate to form the intermediate compound. The intermediate is then reacted with 4-aminobenzoyl chloride to form the final product, BESB. The synthesis method of BESB has been extensively studied and optimized to improve the yield and purity of the compound.

Scientific Research Applications

BESB has been found to possess potent inhibitory activity against several enzymes, including carbonic anhydrases, metalloproteinases, and histone deacetylases. These enzymes play critical roles in various biological processes, and their dysregulation has been linked to several diseases, including cancer, osteoporosis, and Alzheimer's disease. Therefore, BESB has been studied extensively for its potential therapeutic applications in these diseases.

properties

IUPAC Name

4-[butyl(ethyl)sulfamoyl]-N-(6-sulfamoyl-1,3-benzothiazol-2-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24N4O5S3/c1-3-5-12-24(4-2)32(28,29)15-8-6-14(7-9-15)19(25)23-20-22-17-11-10-16(31(21,26)27)13-18(17)30-20/h6-11,13H,3-5,12H2,1-2H3,(H2,21,26,27)(H,22,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WJBNXLQXTRNZMG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN(CC)S(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=NC3=C(S2)C=C(C=C3)S(=O)(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24N4O5S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

496.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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